

Structure and molecular weight of Dimethyl-W84 dibromide

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Compound of Interest

Compound Name: Dimethyl-W84 dibromide

Cat. No.: B10764508

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In-Depth Technical Guide: Dimethyl-W84 Dibromide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Dimethyl-W84 dibromide is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine receptor (M2R). It binds to a site topographically distinct from the orthosteric site for acetylcholine, thereby influencing the binding and signaling of the primary ligand. This technical guide provides a comprehensive overview of the structure, molecular weight, and experimental protocols related to **Dimethyl-W84 dibromide**, designed to facilitate further research and drug development efforts.

Structure and Molecular Properties

Dimethyl-W84 dibromide is a complex organic molecule with a symmetrical structure. The core of the molecule consists of a hexamethylene chain linking two dimethylaminopropyl groups, which are in turn attached to 5-methyl-1,3-dioxo-2H-isoindole moieties. The positive charges on the quaternary ammonium groups are balanced by two bromide counter-ions.

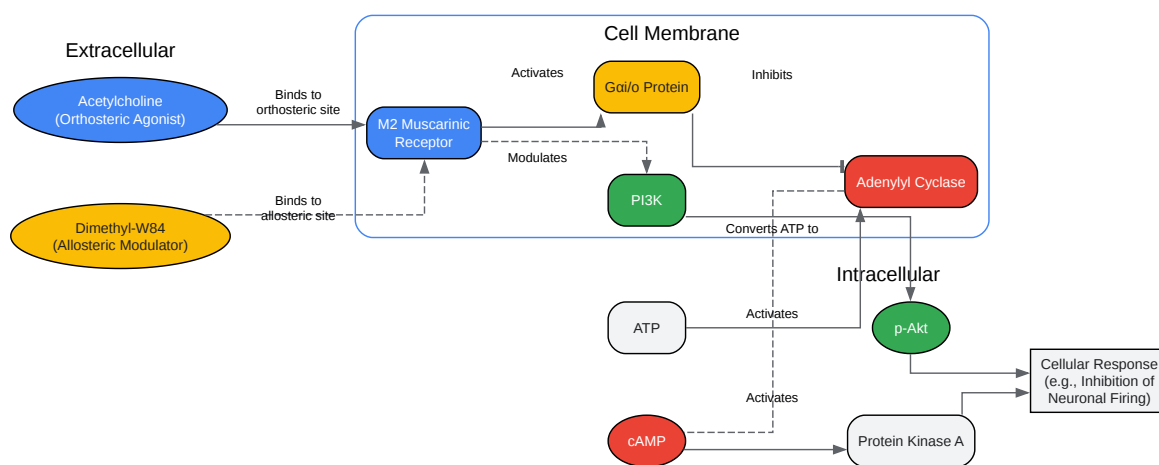
Property	Data	Source(s)
Chemical Name	N ¹ ,N ⁶ -bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N ¹ ,N ¹ ,N ⁶ ,N ⁶ -tetramethyl-1,6-hexanediaminium, dibromide	[1]
Alternate Names	N,N'-Bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N,N,N',N'-tetramethyl-1,6-hexanediamminium dibromide	[2]
CAS Number	402475-33-6	[1][2]
Molecular Formula	C ₃₄ H ₄₈ Br ₂ N ₄ O ₄	[2][3]
Molecular Weight	736.58 g/mol	[2][3]
Purity	≥98%	[1][2]
Formulation	A solid	[1]
Solubility	Soluble in DMSO and Water	[1]
SMILES String	<chem>CC1=CC=C(C(C(N(CCC--INVALID-LINK--(C)CCCCC--INVALID-LINK--(C)CCCN2C(C(C=C(C)C=C3)=C3C2=O)=O)C4=O)=O)C4=C1.[Br-].[Br-]</chem>	[1]

Mechanism of Action and Signaling Pathways

Dimethyl-W84 dibromide acts as a positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to G α i/o proteins. Upon activation, the G α i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The binding of Dimethyl-W84 to the allosteric site of the M2 receptor enhances the binding affinity of orthosteric ligands, such as the endogenous agonist acetylcholine or antagonists like N-methylscopolamine (NMS). This modulation can potentiate or inhibit the downstream signaling cascade, depending on the nature of the orthosteric ligand.

Beyond the canonical adenylyl cyclase pathway, M2 receptor activation can also influence other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Neuregulin-1 (NRG1)/erbB pathway, which are involved in cell survival, proliferation, and differentiation.



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Caption: M2 Muscarinic Receptor Signaling Pathway Modulation by Dimethyl-W84.

Experimental Protocols

Synthesis of Dimethyl-W84 Dibromide

A detailed, step-by-step synthesis protocol for **Dimethyl-W84 dibromide** is not readily available in the public domain. The original publication by Tränkle et al. (1998) mentions its synthesis but does not provide the experimental details. The synthesis would likely involve a multi-step process starting from commercially available precursors to construct the phthalimide-containing side chains and the central hexamethylenediamine linker, followed by quaternization of the amine groups. Researchers interested in synthesizing this compound may need to refer to medicinal chemistry literature focused on the synthesis of related bis-quaternary ammonium allosteric modulators of muscarinic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity of **Dimethyl-W84 dibromide** to the M2 receptor and its effect on the binding of orthosteric ligands.

Materials:

- Membrane preparations from cells or tissues expressing M2 receptors.
- [^3H]N-methylscopolamine ([^3H]NMS) as the radiolabeled orthosteric antagonist.
- **Dimethyl-W84 dibromide**.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , pH 7.4).
- Wash buffer (ice-cold).
- Glass fiber filters.
- Scintillation cocktail and counter.

Protocol:

- Incubate the membrane preparation with a fixed concentration of [^3H]NMS and varying concentrations of **Dimethyl-W84 dibromide** in the assay buffer.
- To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of an unlabeled M2 receptor antagonist (e.g., atropine).

- Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Analyze the data to determine the IC₅₀ value of **Dimethyl-W84 dibromide** and its effect on the K_D and B_{max} of [³H]NMS binding.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the M2 receptor.

Materials:

- Membrane preparations expressing M2 receptors.
- [³⁵S]GTPγS.
- GTPγS assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
- GDP.
- M2 receptor agonist (e.g., acetylcholine or carbachol).
- **Dimethyl-W84 dibromide**.

Protocol:

- Pre-incubate the membrane preparation with the M2 receptor agonist and varying concentrations of **Dimethyl-W84 dibromide** in the assay buffer containing GDP.
- Initiate the reaction by adding [³⁵S]GTPγS.
- Incubate at 30°C for a defined period (e.g., 30-60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters.

- Measure the amount of [^{35}S]GTPyS bound to the G-proteins on the filters using a scintillation counter.
- Analyze the data to determine the effect of **Dimethyl-W84 dibromide** on the agonist-stimulated [^{35}S]GTPyS binding, providing information on its functional activity as a PAM.

cAMP Level Measurement

This assay quantifies the downstream effect of M2 receptor modulation on adenylyl cyclase activity.

Materials:

- Whole cells expressing M2 receptors.
- Forskolin (to stimulate adenylyl cyclase).
- M2 receptor agonist.
- **Dimethyl-W84 dibromide**.
- cAMP assay kit (e.g., ELISA or HTRF-based).

Protocol:

- Pre-treat the cells with varying concentrations of **Dimethyl-W84 dibromide**.
- Stimulate the cells with an M2 receptor agonist in the presence of forskolin.
- Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
- Analyze the data to determine the effect of **Dimethyl-W84 dibromide** on the agonist-induced inhibition of cAMP production.

Western Blot for PI3K/Akt Pathway

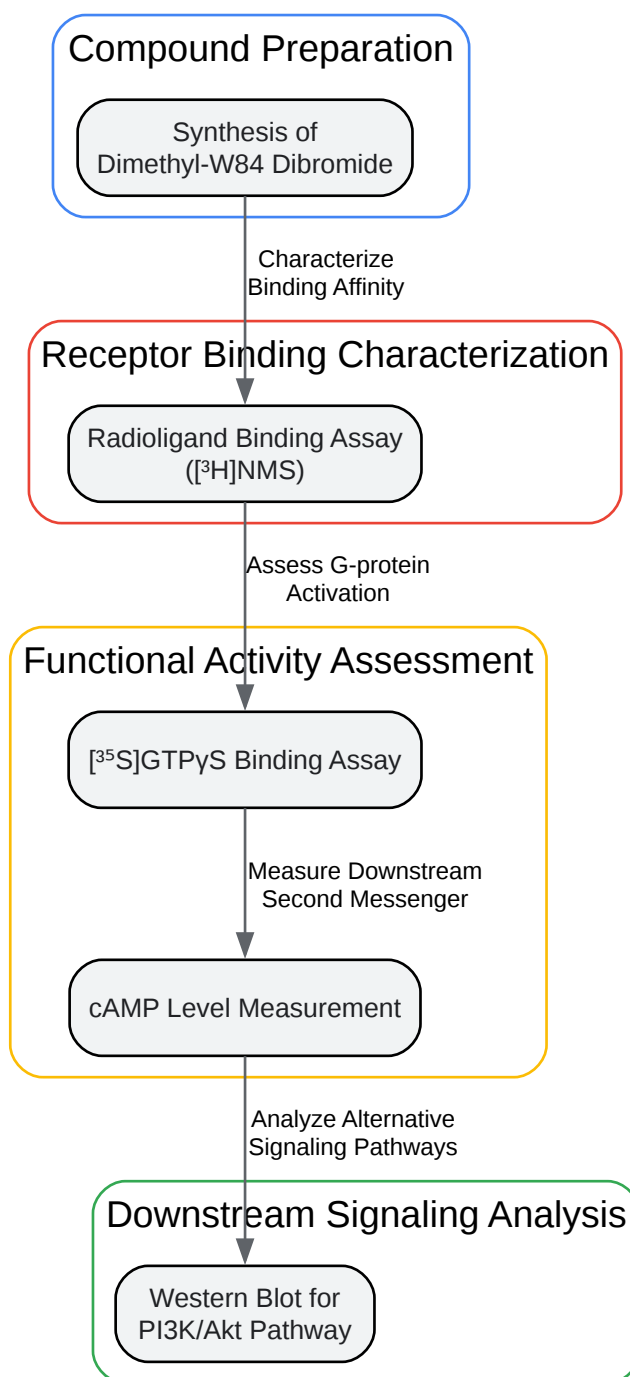
This technique is used to assess the modulation of the PI3K/Akt signaling pathway by **Dimethyl-W84 dibromide**.

Materials:

- Whole cells expressing M2 receptors.
- M2 receptor agonist.
- **Dimethyl-W84 dibromide**.
- Lysis buffer with protease and phosphatase inhibitors.
- Primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- SDS-PAGE and Western blotting equipment.

Protocol:

- Treat the cells with the M2 receptor agonist and varying concentrations of **Dimethyl-W84 dibromide** for a specific time.
- Lyse the cells and determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane and incubate with the primary antibody against p-Akt.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
- Quantify the band intensities to determine the effect of **Dimethyl-W84 dibromide** on Akt phosphorylation.



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Caption: Logical workflow for the characterization of **Dimethyl-W84 Dibromide**.

Conclusion

Dimethyl-W84 dibromide serves as a valuable research tool for investigating the allosteric modulation of M2 muscarinic acetylcholine receptors. Its high selectivity and potency make it an important compound for studying the physiological and pathological roles of the M2 receptor. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the pharmacological properties of **Dimethyl-W84 dibromide** and to explore its potential as a therapeutic agent. Further research is warranted to develop a detailed and accessible synthesis protocol to facilitate broader scientific investigation.

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